Palonosetron, (3aR)-

Descripción general

Descripción

Palonosetron, (3aR)-, is a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. It is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). This compound is known for its strong binding affinity and long half-life, making it more effective in controlling delayed CINV compared to other similar agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Palonosetron involves several synthetic routes. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one under specific conditions to yield the desired product. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure high purity and yield .

Industrial Production Methods: Industrial production of Palonosetron often involves the use of high-performance liquid chromatography (HPLC) for purification. This ensures that the final product is of pharmaceutical grade, with purity levels exceeding 99.8%. The process also includes the preparation of Palonosetron hydrochloride, which is a more stable form of the compound .

Análisis De Reacciones Químicas

Acylation and Reduction Steps

An alternative synthesis route (CN101186607A) involves:

-

Acylation : (S)-Tetralin formic acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride, which couples with (S)-3-aminoquinuclidine to yield (S,S)-quinuclidine tetralin formamide .

-

Reduction : Sodium borohydride (NaBH₄) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) reduces the amide to (S,S)-tetralin methyl quinuclidine .

| Reaction | Key Reagents | Product |

|---|---|---|

| Acylation | SOCl₂, (S)-3-aminoquinuclidine | (S,S)-quinuclidine tetralin formamide |

| Reduction | NaBH₄, BF₃·OEt₂ | (S,S)-tetralin methyl quinuclidine |

Cyclization with Diphosgene

The final cyclization step employs diphosgene (ClCO₂CCl₃) in BF₃·OEt₂ to form the benz[de]isoquinolin-1-one core. This reaction proceeds via intramolecular cyclization under reflux .

Mechanism :

-

Activation of the carbonyl group by BF₃.

-

Nucleophilic attack by the quinuclidine nitrogen.

Metabolic Degradation Pathways

Palonosetron undergoes hepatic metabolism primarily via CYP2D6 (50%), with minor contributions from CYP3A4 and CYP1A2 . Key metabolites include:

-

N-Oxide : Formed via oxidation of the quinuclidine nitrogen.

-

6-Hydroxy-palonosetron : Hydroxylation at the tetralin moiety.

| Metabolite | Enzyme | Activity |

|---|---|---|

| N-Oxide | CYP2D6 | <1% of parent |

| 6-Hydroxy-palonosetron | CYP3A4/CYP1A2 | Inactive |

Purification via Halogenation

To remove residual impurities, halogenation with N-bromosuccinimide (NBS) selectively converts unreacted intermediates into brominated byproducts, which are easily separated .

| Impurity | Treatment | Outcome |

|---|---|---|

| Unreacted Intermediate II | NBS, ethanol-methanol | Brominated derivative (removed) |

| (3aR,S)-diastereomer | Crystallization | <0.32% residual |

Stereochemical Considerations

Palonosetron’s pharmacological activity depends on its (S,S)-configuration. Synthetic routes prioritize stereocontrol through:

-

Chiral Pool Synthesis : Use of enantiomerically pure starting materials (e.g., (S)-tetralin formic acid) .

-

Catalytic Asymmetric Hydrogenation : Ensures high enantiomeric excess (ee) during imine reduction .

Key Data :

Stability Under Acidic Conditions

Palonosetron hydrochloride is stable in aqueous HCl (pH 1–3), with no degradation observed after 24 hours . This stability ensures compatibility with oral administration.

Aplicaciones Científicas De Investigación

Palonosetron, a 5-HT3 receptor antagonist, is primarily used to manage chemotherapy-induced nausea and vomiting (CINV) . It is indicated for controlling acute and delayed nausea and vomiting associated with initial or repeated courses of moderately emetogenic chemotherapy (MEC), and for preventing acute nausea and vomiting associated with initial and repeat courses of highly emetogenic chemotherapy (HEC) .

Why Palonosetron?

Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared to other 5-HT3 receptor antagonists . Its unique binding profile, which includes allosteric binding and positive cooperativity, triggers receptor internalization, leading to prolonged inhibition of receptor functioning . Furthermore, palonosetron inhibits cross-talk between 5-HT3 and NK1 signaling pathways .

Clinical Studies and Efficacy

A phase III study demonstrated the efficacy of palonosetron in pediatric patients receiving HEC or MEC . In this study, patients received palonosetron at 20 μg/kg intravenously before chemotherapy, along with dexamethasone on Days 1–3 . The primary endpoint was the proportion of patients achieving a complete response in the overall phase (0–120 h) in Course 1, with a threshold set at 30% . The proportion of patients achieving a complete response during the overall phase was 58.6%, meeting the primary endpoint .

A pooled analysis of phase III clinical studies comparing palonosetron with older 5HT3 RAs showed that palonosetron is more effective for controlling CINV in the delayed and overall postchemotherapy periods . Complete response (CR) rates were significantly higher for palonosetron versus older 5HT3 RAs in the delayed (57% vs 45%, P < 0.0001) and overall periods (51% vs 40%, P < 0.0001) .

Palonosetron vs. Other 5-HT3 Receptor Antagonists

The differences in efficacy between palonosetron and other 5-HT3 RAs in the delayed phase may be due to palonosetron's pharmacology . Palonosetron has a longer half-life and greater 5-HT3 receptor binding affinity compared with other 5-HT3 RAs . It also has a unique binding profile and triggers receptor internalization, inducing prolonged inhibition of receptor functioning .

Combination Therapy

Netupitant/palonosetron (NEPA), a combination of a highly selective NK1 RA netupitant (300 mg) and palonosetron (0.5 mg), is used with dexamethasone for the prevention of acute and delayed nausea and vomiting associated with HEC and the prevention of acute nausea and vomiting associated with MEC therapy uncontrolled by a 5-HT3 RA .

Safety and Pharmacokinetics

The safety and efficacy of palonosetron intravenously at single doses of 3mcg/kg and 10 mcg/kg was investigated in a clinical study in 72 patients in the age groups >28 days to 23 months, 2 to 11 years, and 12 to 17 years, receiving highly or moderately emetogenic chemotherapy . Treatment-related adverse events occurred in two patients (3.4%) . The study demonstrated no effect on QT/QTc interval duration as well as any other ECG interval at doses up to 2.25 mg . No clinically significant changes were shown on heart rate, atrioventricular (AV) conduction, and cardiac repolarisation .

Table: Palonosetron vs. Other 5HT3 RAs

Case Studies

Mecanismo De Acción

Palonosetron exerts its effects by selectively blocking serotonin from binding to the 5-hydroxytryptamine type 3 receptors, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the initiation of the vomiting reflex, making it highly effective in controlling nausea and vomiting .

Comparación Con Compuestos Similares

- Granisetron

- Ondansetron

- Ramosetron

Comparison: Palonosetron is unique due to its higher receptor binding affinity and longer half-life compared to other 5-hydroxytryptamine type 3 receptor antagonists. This results in a more prolonged antiemetic effect, particularly in the delayed phase of CINV. Studies have shown that Palonosetron is statistically superior in achieving complete response rates and controlling nausea and vomiting compared to Granisetron and Ondansetron .

Actividad Biológica

Palonosetron, a second-generation 5-HT3 receptor antagonist, is primarily utilized for the prevention of nausea and vomiting associated with chemotherapy. Its unique pharmacological properties distinguish it from older agents in the same class, making it a crucial component in antiemetic therapy.

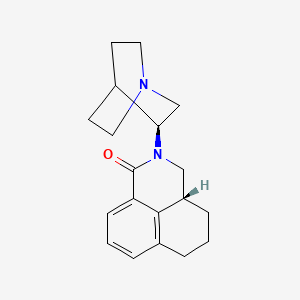

Palonosetron is chemically characterized as (3aS)-2-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride. It exhibits high affinity for the 5-HT3 receptor with an IC50 value of 0.24 nM, indicating its potency in blocking serotonin's action at these receptors . This blockade occurs both centrally and peripherally, effectively preventing the emetic signals triggered by chemotherapy.

Pharmacokinetics

Palonosetron demonstrates a favorable pharmacokinetic profile:

- Half-life : Approximately 40 hours, allowing for extended antiemetic effects .

- Volume of Distribution : About 6.9 to 8.3 L/kg, indicating extensive distribution in body tissues .

- Protein Binding : Roughly 62%, which affects its bioavailability and therapeutic action .

- Metabolism : Primarily metabolized by CYP2D6, with minor contributions from CYP3A4 and CYP1A2. The metabolites exhibit less than 1% of the original drug's activity .

Efficacy in Clinical Trials

Palonosetron has been extensively studied for its efficacy in preventing chemotherapy-induced nausea and vomiting (CINV). Key findings from clinical trials include:

Case Studies

- Case Study on Chemotherapy Patients : In a study involving patients undergoing cisplatin-based chemotherapy, palonosetron was administered as a single intravenous dose prior to treatment. Results indicated a marked decrease in both acute and delayed nausea compared to historical controls receiving older antiemetics .

- Pediatric Population : A cohort of pediatric cancer patients receiving palonosetron showed similar pharmacokinetic profiles as adults, with no significant adverse effects reported. This suggests its potential for safe use across various age groups .

Adverse Effects and Safety Profile

Palonosetron is generally well-tolerated with minimal side effects:

Propiedades

IUPAC Name |

(3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZBLNMUGSZIPR-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@@H]4CN5CCC4CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331918 | |

| Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palonosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.64e-01 g/L | |

| Record name | Palonosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

135729-73-6, 119904-90-4 | |

| Record name | Palonosetron, (3aR)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aR)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALONOSETRON, (3AR)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZS3R7LP44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palonosetron | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.